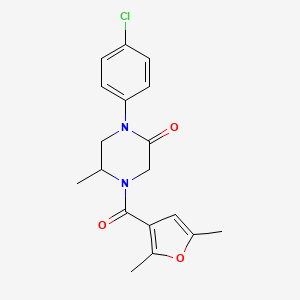

![molecular formula C22H19N3O2 B5513216 2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide](/img/structure/B5513216.png)

2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schiff bases are a category of organic compounds characterized by a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. These compounds are typically formed from the condensation of an amine with a carbonyl compound. The interest in Schiff bases, including those derived from naphthyl and indolyl moieties, stems from their versatile chemical properties and applications in catalysis, the synthesis of coordination compounds, and potential biological activities.

Synthesis Analysis

The synthesis of Schiff bases like 2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide generally involves a condensation reaction between an amine and an aldehyde or ketone. For instance, the synthesis of a related compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was achieved through the reaction of 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde, showcasing the typical approach for synthesizing Schiff bases (Yathirajan et al., 2007).

Scientific Research Applications

Synthesis and Characterization

Research has led to the synthesis and characterization of various derivatives related to 2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide. These compounds are synthesized through a series of chemical reactions, starting from basic materials such as o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid. The final compounds are characterized by IR, NMR, Mass spectrometry, and elemental analysis, indicating the complexity and precision involved in their synthesis (Salahuddin et al., 2014).

Anticancer Evaluation

The synthesized compounds, including derivatives of the mentioned chemical, have been subjected to in vitro anticancer evaluations. These studies are conducted using NCI 60 Cell screen at a single high dose on various panel/cell lines, with some compounds showing moderate to significant activity against cancer cell lines, particularly breast cancer (Salahuddin et al., 2014).

Antimicrobial Activity

Another aspect of research on these compounds includes their evaluation for antimicrobial activity. Novel compounds synthesized from 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide have been tested for their antimicrobial properties, showcasing the potential therapeutic applications of these chemical derivatives (M. Mahmoud et al., 2017).

Nonlinear Optical Properties

The research has also extended to studying the nonlinear optical properties of certain hydrazones, including derivatives of the chemical of interest. These studies aim to evaluate the potential of these compounds in optical device applications, such as optical limiters and switches, highlighting their significance beyond biological applications (K. Naseema et al., 2010).

Interaction with Metal Ions

Additionally, there's research on the interaction of anti-inflammatory drugs, including related compounds, with metal ions like Zn(II), Cd(II), and Pt(II). These studies provide insights into the potential medicinal chemistry applications of these compounds and their complexes (C. Dendrinou-Samara et al., 1998).

properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-27-19-9-8-16-10-15(6-7-17(16)11-19)13-24-25-22(26)12-18-14-23-21-5-3-2-4-20(18)21/h2-11,13-14,23H,12H2,1H3,(H,25,26)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKHPUQOYFEBGE-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C=NNC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)/C=N/NC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)

![N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5513149.png)

![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5513162.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5513163.png)

![4-[4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5513168.png)

![N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5513174.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5513203.png)

![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)

![4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B5513209.png)